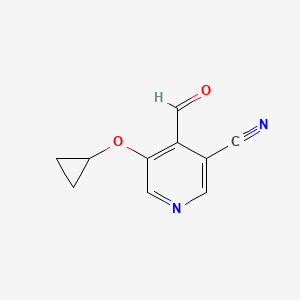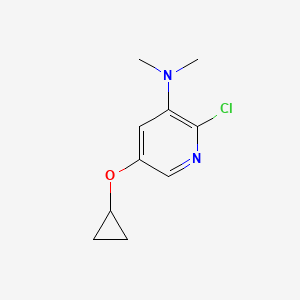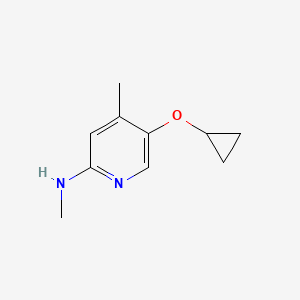
5-Cyclopropoxy-4-formylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-4-formylnicotinonitrile is an organic compound with the molecular formula C10H8N2O2 It is a derivative of nicotinonitrile, featuring a cyclopropoxy group at the 5-position and a formyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-formylnicotinonitrile typically involves the cyclopropanation of a suitable precursor, followed by formylation and nitrile formation. One common method involves the use of cyclopropyl bromide and a base to introduce the cyclopropoxy group. The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the use of DMF and POCl3. The nitrile group is typically introduced through a dehydration reaction using reagents such as SOCl2 or P2O5.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-4-formylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as KMnO4 or H2O2.
Reduction: The nitrile group can be reduced to an amine using reducing agents like LiAlH4 or catalytic hydrogenation.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, H2, Pd/C catalyst.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products
Oxidation: 5-Cyclopropoxy-4-carboxynicotinonitrile.
Reduction: 5-Cyclopropoxy-4-formylaminonicotinonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-4-formylnicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-4-formylnicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropoxy and formyl groups can participate in various biochemical pathways, influencing the compound’s overall effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyclopropoxy-5-formylnicotinonitrile: A positional isomer with similar structural features but different reactivity.
5-Cyclopropoxy-4-isopropylnicotinonitrile: A derivative with an isopropyl group instead of a formyl group, leading to different chemical properties.
Uniqueness
5-Cyclopropoxy-4-formylnicotinonitrile is unique due to the presence of both a cyclopropoxy and a formyl group on the nicotinonitrile scaffold. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H8N2O2 |
|---|---|
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
5-cyclopropyloxy-4-formylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H8N2O2/c11-3-7-4-12-5-10(9(7)6-13)14-8-1-2-8/h4-6,8H,1-2H2 |
InChI-Schlüssel |
GWJNOGMHCKFPQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C(=CN=C2)C#N)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















